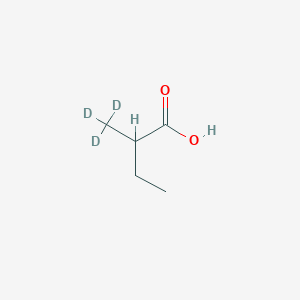

2-(Trideuteriomethyl)butanoic acid

描述

“2-(Trideuteriomethyl)butanoic acid” is a chemical compound with the molecular formula C5H10O2 . It is a common chemical reagent used in the synthesis of anticancer naphthoquinione aliphatic amides.

Molecular Structure Analysis

The molecular structure of “2-(Trideuteriomethyl)butanoic acid” consists of a five-carbon chain with a carboxylic acid group at one end and a trideuteriomethyl group at the second carbon .Physical And Chemical Properties Analysis

“2-(Trideuteriomethyl)butanoic acid” is a colorless liquid that is soluble in water . It has a strong and somewhat unpleasant smell, often compared to rancid butter or body odor . It has a boiling point of about 164 degrees Celsius and a melting point of about -5.5 degrees Celsius .科学研究应用

Optical Gating of Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates its utility in the optical gating of nanofluidic devices, particularly those based on synthetic ion channels. The study reveals that the hydrophobic molecules attached to the inner surface of these channels can be irradiated to generate hydrophilic groups, a process that significantly enhances the UV-light-triggered permselective transport of ionic species in aqueous solutions through the channels. The applications of this phenomenon are far-reaching, extending to light-induced controlled release, sensing, and information processing, thus opening new avenues in the field of nanotechnology and device engineering (Ali et al., 2012).

Biocommodity Chemical Production

2-Butanol and its precursor, butanone, hold promise as biofuels and biocommodity chemicals. A study highlights the success of a TEV-protease based expression system in achieving balanced expression of protein complexes crucial for the conversion of meso-2,3-butanediol to butanone. The subsequent conversion to 2-butanol was facilitated by a NADH dependent secondary alcohol dehydrogenase. This method achieved a significant production of 2-butanol and butanone, marking a step forward in the biotechnological production of these chemicals (Ghiaci, Norbeck, & Larsson, 2014).

Propionic Acid Extraction

The study of propionic acid recovery from aqueous waste streams and fermentation broth is crucial due to its widespread industrial use. The research emphasizes the role of binary extractants and modifier–diluents systems in enhancing the extraction efficiency of propionic acid. This research is pivotal in designing advanced reactive extraction processes for carboxylic acid recovery, potentially influencing industries ranging from food to pharmaceuticals (Keshav et al., 2009).

Antidiabetic Agents

The study focuses on the sequential conversion of compounds leading to the formation of N-substituted derivatives with significant antidiabetic potential. The structural confirmation and cytotoxicity profile of these compounds, alongside their inhibitory potential against the α-glucosidase enzyme, lay the groundwork for further research into antidiabetic agents. This research has the potential to contribute substantially to the development of new medications for diabetes management (Nazir et al., 2018).

Parallel Kinetic Resolution

The parallel kinetic resolution of racemic 2-aryl-2-deuterio-propionic and butanoic acids using quasi-enantiomeric oxazolidin-2-ones is a notable discovery. The process yields enantiomerically pure D-labeled products efficiently, showcasing a significant advancement in the field of stereochemistry and its potential applications in pharmaceuticals and other industries where chiral purity is of utmost importance (Coulbeck, Dingjan, & Eames, 2009).

未来方向

Microbially produced volatile fatty acids (VFAs), such as “2-(Trideuteriomethyl)butanoic acid”, can be considered as a replacement for petroleum-based VFAs due to their renewability, degradability, and sustainability . Future research could focus on improving the microbial production of these compounds and exploring their potential applications .

属性

IUPAC Name |

2-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trideuteriomethyl)butanoic acid | |

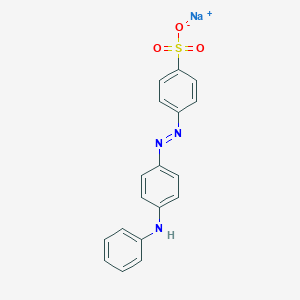

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

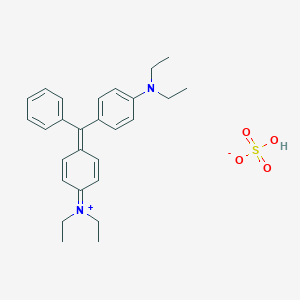

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)